![molecular formula C10H9BrO4 B1331322 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid CAS No. 6948-33-0](/img/structure/B1331322.png)
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
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Overview
Description
“3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid” is a chemical compound with the molecular formula C10H9BrO4 . It is related to the class of compounds known as bromodiphenyl ethers, which contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group .
Synthesis Analysis
The synthesis of related compounds, such as 3-Bromo-4-methoxybenzaldehyde, involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . This compound may be used in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via the Mukaiyama aldol reaction .
Molecular Structure Analysis
The molecular weight of “3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid” is 273.08 g/mol . The IUPAC name for this compound is (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-propenoic acid . The InChI code and key for this compound are 1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
and NGBVBJQUJJKRGF-NSCUHMNNSA-N
respectively .
Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, 3-Bromo-4-methoxybenzaldehyde, a related compound, can be used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.08 g/mol . The compound’s InChI code and key are 1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
and NGBVBJQUJJKRGF-NSCUHMNNSA-N
respectively .
Scientific Research Applications
Anion Detection
The compound has been evaluated for its ability to detect anions in DMSO and on a solid surface. This application is significant in analytical chemistry where precise detection of anions is crucial .
Antimicrobial Activity
It has also been tested for antimicrobial activity against several common microorganisms. This suggests potential use in developing antimicrobial agents or studying microbial resistance .
Antihypertensive Effect
Another application is its long-acting antihypertensive effect in rats and dogs, indicating its potential use in cardiovascular research and drug development .
Proteomics Research
The compound is available for purchase for proteomics research, which involves the study of proteomes and their functions. This indicates its use in understanding protein interactions and disease mechanisms .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBVBJQUJJKRGF-NSCUHMNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid | |
CAS RN |
6948-33-0, 948051-10-3 |
Source
|
Record name | 6948-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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